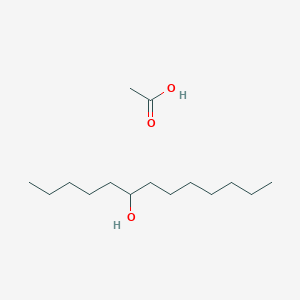
Acetic acid;tridecan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;tridecan-6-ol is a compound that combines the properties of acetic acid and tridecan-6-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the food industry as vinegar and in various chemical processes. Tridecan-6-ol is a long-chain alcohol with the chemical formula C₁₃H₂₈O, known for its use in organic synthesis and as an intermediate in the production of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tridecan-6-ol can be achieved through esterification, where acetic acid reacts with tridecan-6-ol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
CH3COOH+C13H28O→CH3COO-C13H27+H2O
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;tridecan-6-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in tridecan-6-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Tridecan-6-one or tridecanoic acid.
Reduction: Tridecan-6-ol and acetic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;tridecan-6-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of acetic acid;tridecan-6-ol involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing acetic acid and tridecan-6-ol. Acetic acid can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. Tridecan-6-ol can interact with lipid membranes, altering their fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;hexadecan-1-ol: Similar ester with a longer carbon chain alcohol.
Acetic acid;octadecan-1-ol: Another ester with an even longer carbon chain alcohol.
Acetic acid;dodecan-1-ol: Ester with a slightly shorter carbon chain alcohol.
Uniqueness
Acetic acid;tridecan-6-ol is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for various applications where longer or shorter chain esters may not be as effective.
Propriétés
Numéro CAS |
60826-27-9 |
|---|---|
Formule moléculaire |
C15H32O3 |
Poids moléculaire |
260.41 g/mol |
Nom IUPAC |
acetic acid;tridecan-6-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-5-7-8-10-12-13(14)11-9-6-4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
KWBMQERCESJOKY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCCCC)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



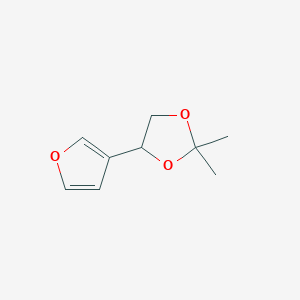
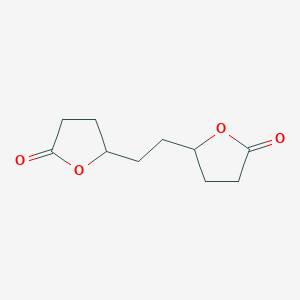
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
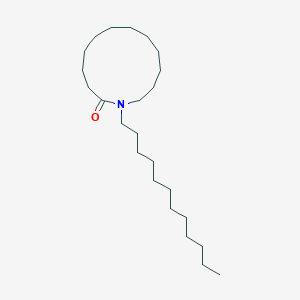

![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)


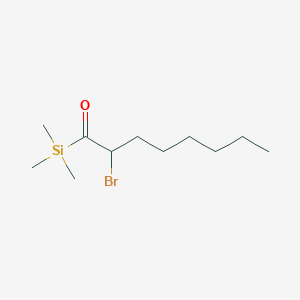
![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
